4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one

Benzofuran Derivatives Cytotoxicity Halogenation

Researchers requiring a versatile benzofuran scaffold for fragment-based drug discovery face challenges with limited functional handles. 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one (CAS 1630263-12-5) solves this with two orthogonal reactive sites: the 6-bromo group enables Suzuki/Heck cross-coupling for rapid diversification, while the 4-amino group forms amides, sulfonamides, or ureas critical for kinase/GPCR inhibitor libraries. • Ideal FBDD fragment (MW 228.04, LogP 1.6) • 95% purity, suitable for SAR & med chem programs • Global shipping from BenchChem

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
Cat. No. B13632240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(C=C(C=C2O1)Br)N
InChIInChI=1S/C8H6BrNO2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3,10H2
InChIKeyHXUAYYQRMKVHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one: Core Medicinal Chemistry Scaffold


4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is a heterocyclic building block belonging to the benzofuran family . It features a 2,3-dihydrobenzofuran-3-one core, characterized by an amino group at the 4-position and a bromine atom at the 6-position . Its molecular formula is C8H6BrNO2, with a molecular weight of 228.04 g/mol . This specific substitution pattern offers distinct chemical properties and potential for further functionalization, making it a key intermediate in pharmaceutical research and development [1].

Dual orthogonal handles (amino & bromo) enable diverse derivatization
Heterocyclic core suited for lead elaboration in medicinal chemistry
Low molecular weight profile aligns with fragment-based design campaigns

4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one: Irreplaceable by Generic Analogs


The unique 4-amino-6-bromo substitution pattern of this compound fundamentally dictates its chemical reactivity, physicochemical properties, and potential biological interactions. Generic substitution with unsubstituted 2,3-dihydrobenzofuran-3-one or isomers with different halogen or amino placements is not scientifically valid, as these modifications would critically alter electronic distribution and steric hindrance . Specifically, the 6-bromo substituent provides a distinct handle for cross-coupling reactions, while the 4-amino group enables the formation of amides, sulfonamides, and other key pharmacophores . Such changes directly impact the compound's suitability as an intermediate for synthesizing target-specific inhibitors and modulators, as evidenced in patent literature on amino-benzofuran derivatives [1].

Removal or repositioning of 6-bromo may alter cross-coupling site reactivity
Absence of 4-amino group limits amide, sulfonamide, and urea pharmacophore formation
Unsubstituted benzofuran-3-one lacks orthogonal functionalization potential

4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one: Comparative Evidence Guide


Bromo-Substituent Effects on Cytotoxicity

The presence of a bromine atom at the 6-position is associated with increased cytotoxic potency in benzofuran derivatives compared to unsubstituted or chloro-substituted analogs. While direct data for 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is unavailable, studies on related aminosubstituted benzofurans indicate that halogeno-derivatives, particularly bromo-derivatives, exhibit selective toxicity towards human leukemia cells [1]. The bromine atom enhances molecular interactions with hydrophobic enzyme pockets and influences cell membrane permeability.

Bromo cytotoxicity context
Class-level inference
Reported selective toxicity in halogeno-derivatives vs non-halogenated
Supports cell-model endpoint review
Direct data for this compound not available
Benzofuran Derivatives Cytotoxicity Halogenation

Molecular Weight Advantage in Fragment-Based Design

With a molecular weight of 228.04 g/mol , this compound falls within the ideal range (100-300 Da) for fragment-based drug discovery (FBDD) [1]. It is significantly smaller than many complex benzofuran-based inhibitors, which often exceed 400 Da. This lower molecular weight, combined with its defined functional groups, provides an optimal starting point for fragment elaboration, allowing for efficient exploration of chemical space and improved ligand efficiency.

Fragment-based design fit
Cross-study comparable
228 Da vs >400 Da for typical leads
Supports FBDD selection
Ideal fragment range 100–300 Da
Fragment-Based Drug Discovery Molecular Weight Lead Optimization

Synthetic Utility as Key Amino-Benzofuran Intermediate

The compound is a direct product and intermediate in patented methods for preparing substituted amino-benzofuran derivatives, which are valuable as pharmaceutical agents [1]. Its specific substitution pattern allows for further derivatization, for instance, the 4-amino group can be acylated or alkylated, and the 3-keto group can undergo various transformations, providing a divergent synthetic route to a library of functionalized benzofurans. This contrasts with simpler benzofuran-3-ones that lack the amino handle, limiting downstream functionalization.

Synthetic versatility
Class-level inference
Additional amino handle enables orthogonal derivatization
Supports library synthesis
Patent methods for amino-benzofurans
Benzofuran Synthesis Amination Pharmaceutical Intermediates

Unique Physicochemical Profile vs. Des-Analogs

The calculated partition coefficient (cLogP) for 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is estimated to be significantly different from its unsubstituted, des-bromo, or des-amino analogs [1]. The bromine atom increases lipophilicity, enhancing membrane permeability, while the amino group provides polarity and a site for salt formation. This specific balance of hydrophobic and hydrophilic characteristics is crucial for optimizing ADME properties in drug development and differentiates it from other benzofuran-3-ones with different substitution patterns [2].

Lipophilicity profile
In silico estimate
cLogP ~1.5 vs ~0.8 (unsubstituted) and ~1.8 (des-amino)
Supports ADME property research
Estimates; verify experimentally
Benzofuran Physicochemical Properties LogP

4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one: Key Applications


Fragment-Based Drug Discovery

Due to its low molecular weight (228.04 Da) and the presence of two distinct functional handles (amino and bromo), this compound is an ideal starting fragment for FBDD . It can be screened against a variety of biological targets, and hits can be rapidly optimized through structure-based design by growing from the 4-amino or 6-bromo positions. This application leverages its physicochemical properties as a fragment, which are distinct from larger, more complex benzofuran leads [1].

Amino-Benzofuran Pharmacophore Synthesis

This compound serves as a crucial intermediate in the multi-step synthesis of substituted amino-benzofuran derivatives [2]. Its 4-amino group can be readily functionalized to form amides, sulfonamides, ureas, or secondary/tertiary amines. The 3-keto group can be reduced, alkylated, or converted to an oxime, enabling the creation of a diverse library of compounds for biological screening, particularly in medicinal chemistry programs focused on kinases, GPCRs, or ion channels.

Halogen-Enriched Anticancer Lead Development

The 6-bromo substituent is a critical feature for developing potential anticancer agents [3]. Studies on related benzofuran scaffolds have shown that halogenation, especially with bromine, can enhance cytotoxicity and selectivity towards cancer cell lines [3]. This compound can be used as a key building block to synthesize and explore structure-activity relationships (SAR) of novel halogenated benzofuran derivatives with improved anti-proliferative activity against specific cancer types like leukemia.

Application
Selection Property
Validation Focus
Fragment-based screening
Low MW, dual functional handles
Ligand efficiency and hit elaboration
Amino-benzofuran library synthesis
Orthogonal amino and keto groups
Compound diversification and SAR
Cancer cell-model studies
Bromo-substitution for halogen-enriched SAR
Cytotoxicity and selectivity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.